molecular formula C14H10NO4- B3180076 2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester CAS No. 125686-90-0

2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester

Cat. No.: B3180076
CAS No.: 125686-90-0
M. Wt: 256.23 g/mol
InChI Key: BUGIQUUGSSDEMD-UHFFFAOYSA-M
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Description

2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two carboxylic acid groups at the 2 and 6 positions, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester typically involves the esterification of 2,6-Pyridinedicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group yields carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its carboxylate and pyridine nitrogen atoms. This binding can influence the reactivity and stability of the metal complexes formed . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications in coordination chemistry and materials science that other similar compounds may not be able to achieve .

Properties

IUPAC Name

6-phenylmethoxycarbonylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)11-7-4-8-12(15-11)14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIQUUGSSDEMD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10NO4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10767576
Record name 6-[(Benzyloxy)carbonyl]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10767576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125686-90-0
Record name 6-[(Benzyloxy)carbonyl]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10767576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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